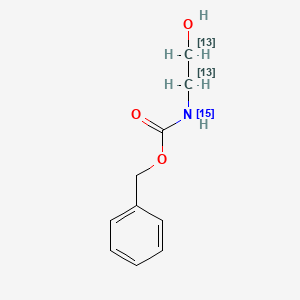![molecular formula C17H18ClNO3 B565408 (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4 CAS No. 1216968-24-9](/img/structure/B565408.png)
(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4, hereafter referred to as “Compound d4”, is an organic compound with a wide range of applications in the areas of scientific research and laboratory experiments. Compound d4 is a chiral molecule, meaning it has a non-superimposable mirror image, and is used in studies of enantiomers, or molecules with different physical and chemical properties. The compound is also used in the synthesis of other organic molecules.
Aplicaciones Científicas De Investigación
Compound d4 is used in a variety of scientific research applications. It is used in studies of enantiomers, or molecules with different physical and chemical properties. It is also used in the synthesis of other organic molecules. Compound d4 has been used in studies of the mechanism of action of certain drugs, as well as in studies of the biochemical and physiological effects of certain drugs. Additionally, it has been used in studies of the structure-activity relationships of certain drugs.
Mecanismo De Acción
The mechanism of action of Compound d4 is not well understood. However, it is believed that the compound acts as a chiral catalyst, or a molecule that catalyzes the formation of enantiomers. It is also believed that the compound may act as a chelator, or a molecule that binds to metal ions and helps to stabilize them. Additionally, Compound d4 may act as an inhibitor of certain enzymes, which can affect the biochemical and physiological effects of certain drugs.
Biochemical and Physiological Effects
Compound d4 has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the metabolism of certain drugs, as well as the absorption and distribution of certain drugs. Additionally, Compound d4 has been shown to affect the binding of certain drugs to their target receptors, as well as the activity of certain enzymes. Furthermore, Compound d4 has been shown to have an effect on the excretion of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound d4 has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Additionally, Compound d4 is highly soluble in a variety of solvents, which makes it easy to use in a variety of reactions. Furthermore, Compound d4 is chiral, meaning it has a non-superimposable mirror image, which makes it useful for studies of enantiomers.
However, Compound d4 also has some limitations for use in laboratory experiments. It is not as effective as other catalysts, and it has a relatively low solubility in water. Additionally, Compound d4 is not as effective as other chelators, and it has a relatively low binding affinity for metal ions. Furthermore, Compound d4 is not as effective as other inhibitors, and it has a relatively low affinity for certain enzymes.
Direcciones Futuras
There are a variety of potential future directions for the use of Compound d4. One potential direction is the development of new synthetic methods for the synthesis of Compound d4. Additionally, further research could be conducted into the mechanism of action of Compound d4, as well as its biochemical and physiological effects. Furthermore, further research could be conducted into the structure-activity relationships of Compound d4, as well as its potential applications in drug development. Finally, research could be conducted into the potential uses of Compound d4 in the synthesis of other organic molecules.
Métodos De Síntesis
Compound d4 is synthesized through a process called a Grignard reaction. This reaction involves the combination of an organomagnesium halide and a carbonyl compound, resulting in the formation of an alcohol. Compound d4 is synthesized by combining 4-chlorophenyl-5-methylpyridine-2-methanol and 3,4-dipropyliodine. The reaction is carried out in a solution of dry ether, and a catalytic amount of zinc chloride is added to the reaction mixture. The reaction is then heated for two hours, resulting in the formation of Compound d4.
Propiedades
IUPAC Name |
(4-chloro-2,3,5,6-tetradeuteriophenyl)-(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-10-16-14(9-21-17(2,3)22-16)13(8-19-10)15(20)11-4-6-12(18)7-5-11/h4-8,15,20H,9H2,1-3H3/i4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZOJRDBMRXDLL-UGWFXTGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)C(C3=CC=C(C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=CN=C(C3=C2COC(O3)(C)C)C)O)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




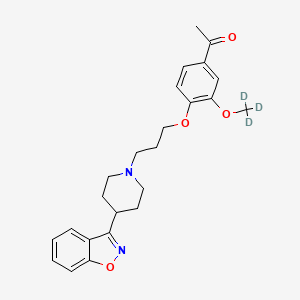
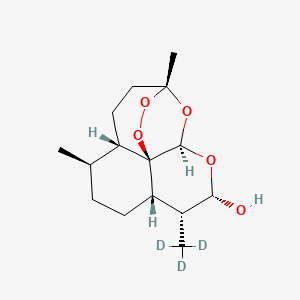
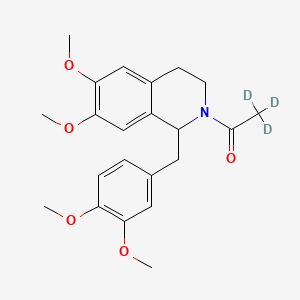

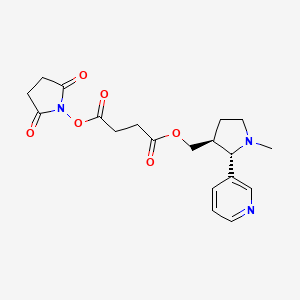
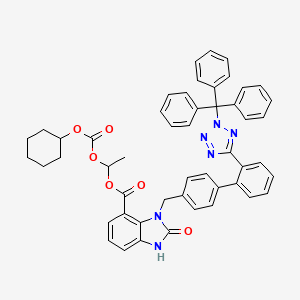



![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)
